

The Chemical Synthesis of PVD-06: A Technical Guide

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Compound of Interest

Compound Name: PVD-06
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This in-depth technical guide details the chemical synthesis pathway of **PVD-06**, a potent and subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader. **PVD-06** is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of PTPN2, a key regulator in cancer immunotherapy. This document provides comprehensive experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

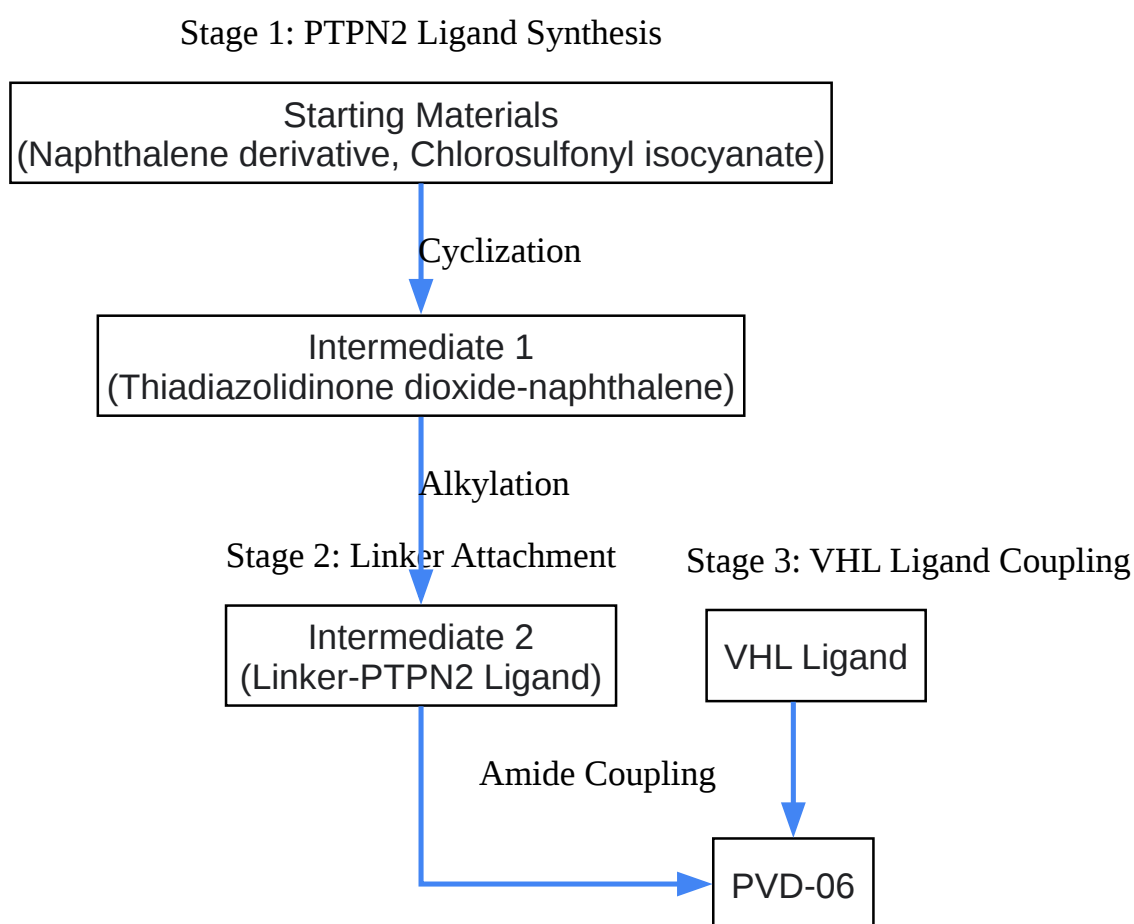
PVD-06 is a bifunctional molecule comprising a ligand for PTPN2, a linker moiety, and a ligand for the VHL E3 ligase.^{[1][2]} Its synthesis involves a multi-step pathway, beginning with the preparation of the core thiadiazolidinone dioxide-naphthalene scaffold, followed by the attachment of a linker, and culminating in the coupling with the VHL ligand.

Synthesis Pathway Overview

The synthesis of **PVD-06** can be conceptually divided into three main stages:

- Synthesis of the PTPN2 Ligand Precursor: This involves the construction of the key thiadiazolidinone dioxide-naphthalene moiety with a reactive handle for linker attachment.
- Linker Attachment: A polyethylene glycol (PEG)-based linker is coupled to the PTPN2 ligand precursor.
- Coupling with VHL Ligand: The final step involves the amide coupling of the linker-modified PTPN2 ligand with a known VHL E3 ligase ligand.

The overall synthetic workflow is depicted in the following diagram:



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Caption: Overall synthetic workflow for **PVD-06**.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Stage 1: Synthesis of the PTPN2 Ligand Precursor (Intermediate 1)

Reaction: Synthesis of 2-(6-methoxynaphthalen-2-yl)-1,1-dioxido-1,2,5-thiadiazolidin-3-one.

Methodology:

- To a solution of 6-methoxy-2-aminonaphthalene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, chlorosulfonyl isocyanate (1.1 eq) is added dropwise.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
- The solvent is removed under reduced pressure.
- The crude product is dissolved in a mixture of acetic acid and water (2:1) and heated at 100 °C for 2 hours.
- After cooling to room temperature, the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the title compound as a white solid.

Stage 2: Linker Attachment (Intermediate 2)

Reaction: Alkylation of the PTPN2 ligand with a Boc-protected amino-PEG linker.

Methodology:

- To a solution of Intermediate 1 (1.0 eq) and tert-butyl (2-(2-(2-chloroethoxy)ethoxy)ethyl)carbamate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), potassium carbonate (K_2CO_3 , 2.0 eq) is added.
- The reaction mixture is stirred at 80 °C for 16 hours.

- After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected linker-PTPN2 ligand conjugate.
- The Boc-protecting group is removed by treating the purified product with a solution of 4 M HCl in 1,4-dioxane at room temperature for 2 hours.
- The solvent is removed under reduced pressure to yield Intermediate 2 as a hydrochloride salt.

Stage 3: Coupling with VHL Ligand (PVD-06)

Reaction: Amide bond formation between the linker-PTPN2 ligand and the VHL ligand.

Methodology:

- To a solution of the VHL ligand (1.0 eq, (2S,4R)-1-((S)-2-(tert-butyl)-15-chloro-13-methyl-4,7,10-trioxa-13-azapentadecan-1-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) and Intermediate 2 (1.1 eq) in anhydrous DMF (0.1 M), N,N-diisopropylethylamine (DIPEA, 3.0 eq) is added.
- The mixture is stirred for 10 minutes, followed by the addition of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq).
- The reaction is stirred at room temperature for 12 hours.
- The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford **PVD-06** as a white solid.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of **PVD-06**.

Table 1: Reaction Yields

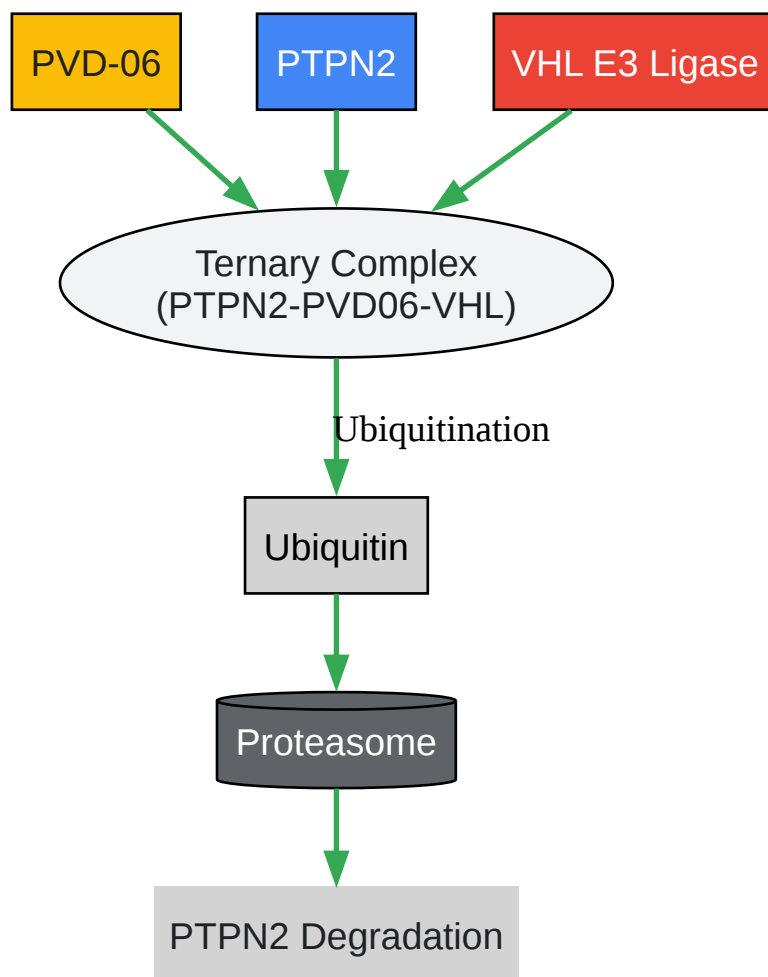
Step	Product	Starting Material	Molar Ratio (SM:Product)	Yield (%)
1	Intermediate 1	6-methoxy-2-aminonaphthalene	1 : 0.85	85
2	Intermediate 2	Intermediate 1	1 : 0.78	78
3	PVD-06	VHL Ligand	1 : 0.65	65

Table 2: Characterization of **PVD-06**

Property	Value
Appearance	White solid
Molecular Formula	C ₄₉ H ₆₈ ClN ₇ O ₁₀ S ₂
Molecular Weight	1038.69 g/mol
¹ H NMR	Conforms to structure
¹³ C NMR	Conforms to structure
HRMS (ESI)	m/z calculated for C ₄₉ H ₆₉ ClN ₇ O ₁₀ S ₂ ⁺ [M+H] ⁺ : 1038.4238; found: 1038.4241
Purity (HPLC)	>98%

Signaling Pathway and Mechanism of Action

PVD-06 functions by hijacking the cell's natural protein disposal system to selectively degrade PTPN2. The following diagram illustrates the mechanism of **PVD-06**-induced PTPN2 degradation.



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References

- 1. pubs.acs.org [pubs.acs.org]

- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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